"3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole" chemical properties
"3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole" chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole
Introduction: A Privileged Scaffold in Modern Chemistry
3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole is a heterocyclic aromatic organic compound that has garnered significant attention in the fields of medicinal chemistry, drug discovery, and agrochemical research.[1][2] Its structure is built upon a pyrazole core, a five-membered ring containing two adjacent nitrogen atoms, which is recognized as a "privileged structure" due to its prevalence in a wide range of biologically active molecules.[1][3] The specific substitutions on this pyrazole ring—a 4-methylphenyl (p-tolyl) group at the 3-position and a trifluoromethyl (CF3) group at the 5-position—are strategically designed to enhance its physicochemical properties and biological efficacy.[1]
The trifluoromethyl group is a key feature in many modern pharmaceuticals and agrochemicals, known for increasing metabolic stability, lipophilicity, and binding affinity to target proteins.[1][4] The 4-methylphenyl group further modulates the molecule's steric and electronic properties, influencing its interaction with biological targets. This unique combination of a proven heterocyclic core and strategic functional groups makes 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole a versatile scaffold for developing novel therapeutic agents and advanced chemical products.[1][2]
Physicochemical and Structural Properties
The distinct molecular architecture of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole dictates its physical and chemical behavior. These properties are fundamental for its application in synthesis, formulation, and biological systems.
Caption: Structure and Identifiers of the Compound.
Core Physical and Chemical Data
The compound's properties are summarized in the table below, providing essential data for laboratory and research applications.
| Property | Value | Source(s) |
| Molecular Weight | 226.2 g/mol | [2] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 162-168 °C | [2] |
| Purity | ≥ 98% (HPLC) | [2] |
| Storage Conditions | Store at 0-8 °C | [2] |
Synthesis Methodology: A Constructive Overview
The synthesis of substituted pyrazoles is a well-established area of heterocyclic chemistry. The most common and versatile method for creating the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[5][6] For 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole, this involves the reaction of a β-diketone containing the required tolyl and trifluoromethyl groups with hydrazine.
The logical precursor, 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione, serves as the 1,3-dicarbonyl component. Its reaction with hydrazine hydrate proceeds via a condensation mechanism, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.
Caption: General workflow for pyrazole synthesis.
Exemplary Synthesis Protocol
This protocol describes a representative method for the laboratory-scale synthesis of the title compound.
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione (1.0 eq) and absolute ethanol to form a solution.
-
Reagent Addition: Slowly add hydrazine hydrate (1.1 eq) to the solution at room temperature. The addition may be exothermic.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath. Pour the mixture into cold water to precipitate the crude product.
-
Purification: Collect the solid product by vacuum filtration and wash with cold water.
-
Final Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol-water or hexane-ethyl acetate) to yield the pure 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole as a white crystalline solid.
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Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and melting point analysis.
Chemical Reactivity and Biological Mechanism of Action
The chemical reactivity of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole is influenced by the aromatic pyrazole ring and its substituents. The ring itself can undergo electrophilic substitution, though the positions are directed by the existing groups. The N-H proton is acidic and can be removed by a base, allowing for N-alkylation or N-acylation reactions. The compound can also undergo oxidation or reduction under specific conditions.[1]
From a pharmacological perspective, the mechanism of action is rooted in its ability to interact with specific biological targets like enzymes or receptors.[1] The trifluoromethyl group enhances lipophilicity, facilitating passage through cell membranes to engage with intracellular targets.[1] The pyrazole scaffold is adept at forming hydrogen bonds and other non-covalent interactions within the active sites of proteins, thereby modulating their activity.[1] For instance, many pyrazole derivatives are known to be potent inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a key player in inflammation.[7][8]
Caption: General mechanism of action for enzyme inhibition.
Applications in Scientific Research and Development
This pyrazole derivative is a versatile building block with demonstrated potential across multiple scientific domains.
Medicinal Chemistry
-
Anti-inflammatory Agents: Pyrazole derivatives are widely studied for their anti-inflammatory properties.[3][7][8] This compound shows potential in inhibiting pro-inflammatory cytokines like TNF-α and IL-6, making it a candidate for developing new anti-inflammatory drugs.[1]
-
Anticancer Research: The pyrazole core is a prominent scaffold in the design of anticancer agents.[1][7] Derivatives of this compound have shown the ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancers.[1]
-
Antimicrobial Applications: Research has highlighted the effectiveness of pyrazole-based compounds against various bacterial strains, indicating their potential as a foundation for new antimicrobial drugs.[1][8]
Agrochemicals
The compound serves as a key intermediate in the synthesis of modern agrochemicals.[2] Its structure is leveraged to develop effective herbicides and fungicides that help protect crops and enhance agricultural productivity while aiming for minimal environmental impact.[2]
Materials Science
As a functionalized heterocyclic molecule, it can be used as a building block for creating novel organic materials with tailored electronic, optical, or thermal properties.[1]
Safety, Handling, and Storage
Working with 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole requires adherence to standard laboratory safety protocols. While specific toxicity data is limited, information from structurally related compounds provides guidance.
-
Hazard Identification: Similar pyrazole derivatives may cause skin and eye irritation.[9][10] Harmful if swallowed.[10][11] May cause respiratory irritation.[10]
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[10] Avoid breathing dust.[10][12] Wash hands thoroughly after handling.[9]
-
Personal Protective Equipment (PPE): Wear appropriate protective gear, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[10][12]
-
Storage: Store in a cool, dry place in a tightly sealed container.[12] Recommended storage is at 0-8 °C to ensure long-term stability.[2]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
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- ChemicalBook. (n.d.). 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.
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- Sigma-Aldrich. (n.d.). 1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.
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